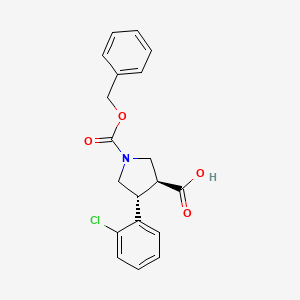![molecular formula C14H10F6N2O2 B15217512 2,2,2-Trifluoro-N-{2-[1-(trifluoroacetyl)-1H-indol-3-yl]ethyl}acetamide CAS No. 90704-74-8](/img/structure/B15217512.png)
2,2,2-Trifluoro-N-{2-[1-(trifluoroacetyl)-1H-indol-3-yl]ethyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-N-(2-(1-(2,2,2-trifluoroacetyl)-1H-indol-3-yl)ethyl)acetamide is a fluorinated organic compound It is characterized by the presence of trifluoroacetyl groups and an indole moiety, which contribute to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-(2-(1-(2,2,2-trifluoroacetyl)-1H-indol-3-yl)ethyl)acetamide typically involves multiple steps. One common approach is the reaction of 2,2,2-trifluoroacetyl chloride with an indole derivative in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with 2,2,2-trifluoroethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trifluoro-N-(2-(1-(2,2,2-trifluoroacetyl)-1H-indol-3-yl)ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroacetyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoro-N-(2-(1-(2,2,2-trifluoroacetyl)-1H-indol-3-yl)ethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 2,2,2-Trifluoro-N-(2-(1-(2,2,2-trifluoroacetyl)-1H-indol-3-yl)ethyl)acetamide involves its interaction with specific molecular targets. The trifluoroacetyl groups can form strong hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. Additionally, the indole moiety can interact with aromatic residues in proteins, further enhancing its binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,2-Trifluoro-N-(trifluoroacetyl)acetamide
- 2,2,2-Trifluoro-N-phenylacetamide
- 2,2,2-Trifluoro-N-bis[2-[(2,2,2-trifluoroacetyl)amino]phenyl]acetamide
Uniqueness
Compared to similar compounds, 2,2,2-Trifluoro-N-(2-(1-(2,2,2-trifluoroacetyl)-1H-indol-3-yl)ethyl)acetamide is unique due to the presence of both trifluoroacetyl groups and an indole moiety. This combination imparts distinct chemical properties, such as enhanced stability and specific interactions with biological targets, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
90704-74-8 |
|---|---|
Molekularformel |
C14H10F6N2O2 |
Molekulargewicht |
352.23 g/mol |
IUPAC-Name |
2,2,2-trifluoro-N-[2-[1-(2,2,2-trifluoroacetyl)indol-3-yl]ethyl]acetamide |
InChI |
InChI=1S/C14H10F6N2O2/c15-13(16,17)11(23)21-6-5-8-7-22(12(24)14(18,19)20)10-4-2-1-3-9(8)10/h1-4,7H,5-6H2,(H,21,23) |
InChI-Schlüssel |
KVIWMSKWMCCCFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2C(=O)C(F)(F)F)CCNC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


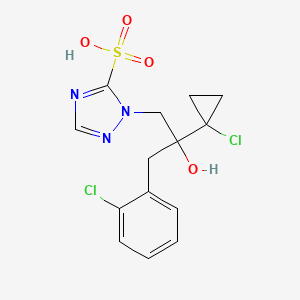
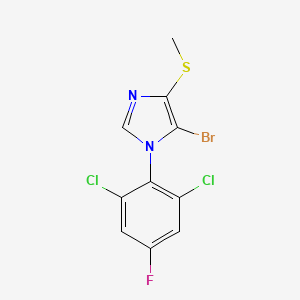
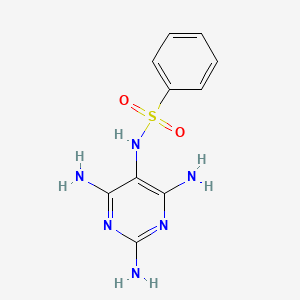
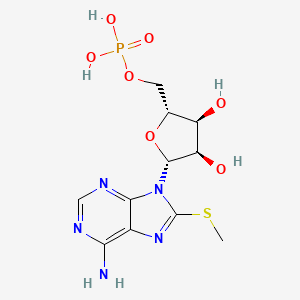
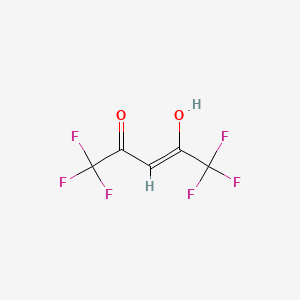
![2-(3-Fluorophenyl)-4-methoxypyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B15217456.png)
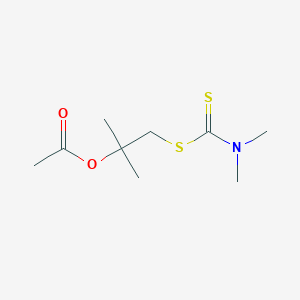
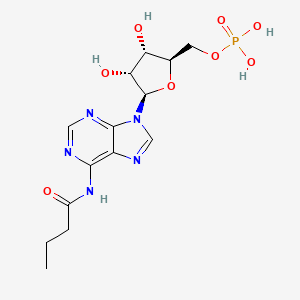
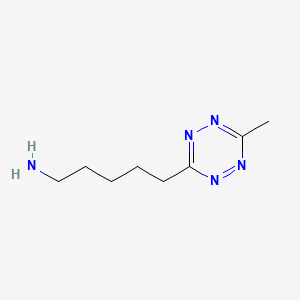
![4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile](/img/structure/B15217502.png)
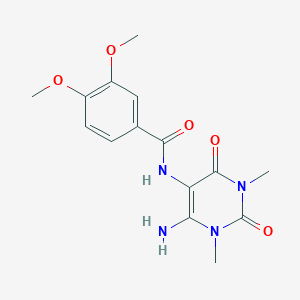
![N-[10,16-bis(2-methylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-10,16-bis(2-methylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B15217514.png)
